(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxy-3-penten-2-one N-(3-nitro-2-pyridinyl)hydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

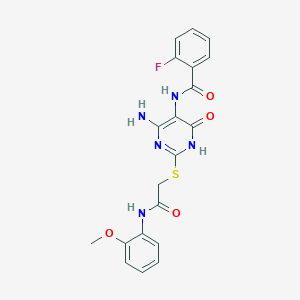

The compound is a hydrazone derivative. Hydrazone derivatives are often used in organic synthesis and in the development of pharmaceuticals . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the hydrazone group and the pyridine ring. These groups can participate in various types of bonding and interactions .Chemical Reactions Analysis

Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, formation of hydrazides, and reaction with halogenating agents . Pyridine derivatives also participate in a wide range of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydrazone group and the pyridine ring could affect its solubility, reactivity, and stability .Aplicaciones Científicas De Investigación

Antimicrobial Properties

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxy-3-penten-2-one N-(3-nitro-2-pyridinyl)hydrazone: exhibits promising antimicrobial activity. Researchers have investigated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound’s unique geometry, influenced by the pyridine ring and other functional groups, contributes to its selective interaction with microbial proteins. Molecular docking studies have revealed favorable binding interactions with essential enzymes, making it a potential candidate for novel antimicrobial agents .

Antiviral Applications

Given the ongoing global health challenges, antiviral research remains critical. This compound has demonstrated antiviral properties against certain viruses. Its interaction with viral proteins or enzymes inhibits viral replication. Researchers have explored its efficacy against RNA viruses, including influenza and coronaviruses. Further studies are needed to validate its potential as an antiviral drug .

Water Solubility Enhancement

Pyridine derivatives often play a crucial role in medicinal chemistry due to their ability to improve water solubility. The poor basicity of pyridine allows it to form hydrogen bonds with water molecules, enhancing solubility. By incorporating the (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxy-3-penten-2-one N-(3-nitro-2-pyridinyl)hydrazone scaffold, researchers can design compounds with improved bioavailability .

Synthesis of Bioactive Molecules

Researchers have utilized (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxy-3-penten-2-one N-(3-nitro-2-pyridinyl)hydrazone as a building block for the synthesis of bioactive molecules. Its reactivity allows for the introduction of various functional groups, enabling the creation of diverse chemical libraries. These libraries can be screened for biological activity, leading to the discovery of novel drug candidates .

Thioxopyrimidine Derivatives

The compound’s structure suggests potential for thioxopyrimidine derivatives. Researchers have explored methods to incorporate a thioxopyrimidine fragment, which could enhance its pharmacological properties. Thioxopyrimidines have been associated with antitumor and anti-inflammatory effects, making this avenue of investigation intriguing .

Coordination Chemistry

The nitrogen atom in the pyridine ring allows for coordination with metal ions. Researchers have investigated the complexation behavior of (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxy-3-penten-2-one N-(3-nitro-2-pyridinyl)hydrazone with transition metals. Such complexes may exhibit unique properties, including catalytic activity or luminescence, opening up possibilities for applications in materials science and catalysis .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6N4O3/c11-9(12,13)6(4-7(21)10(14,15)16)18-19-8-5(20(22)23)2-1-3-17-8/h1-4,18H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLHYIFFUWAAKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NNC(=CC(=O)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,5,5,5-Hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2,5-dichlorobenzamide](/img/structure/B2454158.png)

![2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2454160.png)

![5-methyl-N-(4-methylbenzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2454167.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2454169.png)

![4-[(3,4-Dichlorophenyl)methyl]morpholine](/img/structure/B2454170.png)

![1-Ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2454173.png)